

Technical Guide: Crystal Structure Analysis of Anthranilic Acid Derivatives

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Compound of Interest

Compound Name: *2-Amino-5-fluoro-4-methylbenzoic acid*

Cat. No.: *B1282511*

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Disclaimer: As of the latest literature search, a solved crystal structure for **2-Amino-5-fluoro-4-methylbenzoic acid** is not publicly available. This guide will therefore present a detailed crystal structure analysis of the closely related analog, 2-Amino-5-fluorobenzoic acid, as a representative case study. The methodologies and principles described are directly applicable to the target compound.

Introduction

Substituted anthranilic acids are a vital class of compounds in medicinal chemistry and materials science. They serve as key building blocks for the synthesis of pharmaceuticals, including anti-inflammatory agents and kinase inhibitors. The introduction of fluorine atoms and methyl groups can significantly alter the physicochemical properties of these molecules, affecting their metabolic stability, binding affinity, and crystal packing.

Understanding the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for rational drug design and polymorphism screening. This document provides a comprehensive overview of the crystal structure of 2-Amino-5-fluorobenzoic acid and outlines the standard experimental protocols for such an analysis.

Crystal Structure Data: 2-Amino-5-fluorobenzoic acid

The following data was determined for 2-Amino-5-fluorobenzoic acid (C₇H₆FNO₂). The molecule is noted to be nearly planar, with an intramolecular hydrogen bond between the amino group and the carboxylic oxygen.[1]

Crystallographic and Data Collection Parameters

This table summarizes the fundamental parameters defining the crystal lattice and the conditions under which the diffraction data were collected.

Parameter	Value
Chemical Formula	C ₇ H ₆ FNO ₂
Formula Weight (M _r)	155.13
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	4.9346 (2)
b (Å)	11.7542 (6)
c (Å)	11.9727 (5)
β (°)	96.782 (3)
Volume (V) (Å ³)	689.58 (5)
Z (molecules/unit cell)	4
Radiation Type	Mo Kα
Temperature (K)	293
Crystal Size (mm)	0.43 × 0.37 × 0.25
Diffractometer	Bruker APEXII CCD
Reflections (Collected)	5184
Reflections (Independent)	1207
R _{int}	0.025
Final R indices [I>2σ(I)]	R ₁ = 0.034, wR ₂ = 0.100

Data sourced from the NIH PubChem database.[1]

Key Intermolecular Interactions

The crystal packing is stabilized by a network of hydrogen bonds and other non-covalent interactions. Inversion dimers are formed through pairs of O—H···O hydrogen bonds.[1] These primary interactions are supplemented by weaker N—H···F bonds and aromatic stacking.[1]

Interaction Type	Description	Distance/Geometry
Intermolecular Hydrogen Bonds		
O—H...O	Links molecules into inversion dimers (R ² ₂ (8) loops)	D-H...A: O2—H2...O1, 2.6279 (12) Å
N—H...F	Connects the dimers into a larger network	D-H...A: N1—H1A...F1, 3.3646 (17) Å
Intramolecular Hydrogen Bond		
N—H...O	Forms a stable S(6) ring	D-H...A: N1—H1B...O1, 2.6959 (17) Å
Other Interactions		
π-π Stacking	Aromatic stacking between phenyl rings	Centroid-centroid separation = 3.5570 (11) Å
F...F Contacts	Short fluorine-fluorine contacts	Distance = 2.763 (2) Å

Data sourced from the NIH PubChem database.[1]

Experimental Protocols

The determination of a molecular crystal structure is a systematic process. Single-crystal X-ray diffraction (XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[2]

Crystal Growth

High-quality single crystals are a prerequisite for a successful diffraction experiment. The goal is to obtain crystals of suitable size (typically 0.1-0.5 mm) and quality, free from significant defects.

- Method: Slow evaporation is a common and effective technique for organic compounds.[3]
 - Solution Preparation: Prepare a nearly saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., methanol/DCM). The compound should be

moderately soluble.[3]

- Filtration: Filter the solution into a clean, dust-free vessel to remove any particulate matter that could act as unwanted nucleation sites.[3]
- Evaporation: Cover the vessel with a perforated film or loose cap to allow the solvent to evaporate slowly and undisturbed over several days or weeks.
- Harvesting: Once crystals of adequate size have formed, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction (XRD)

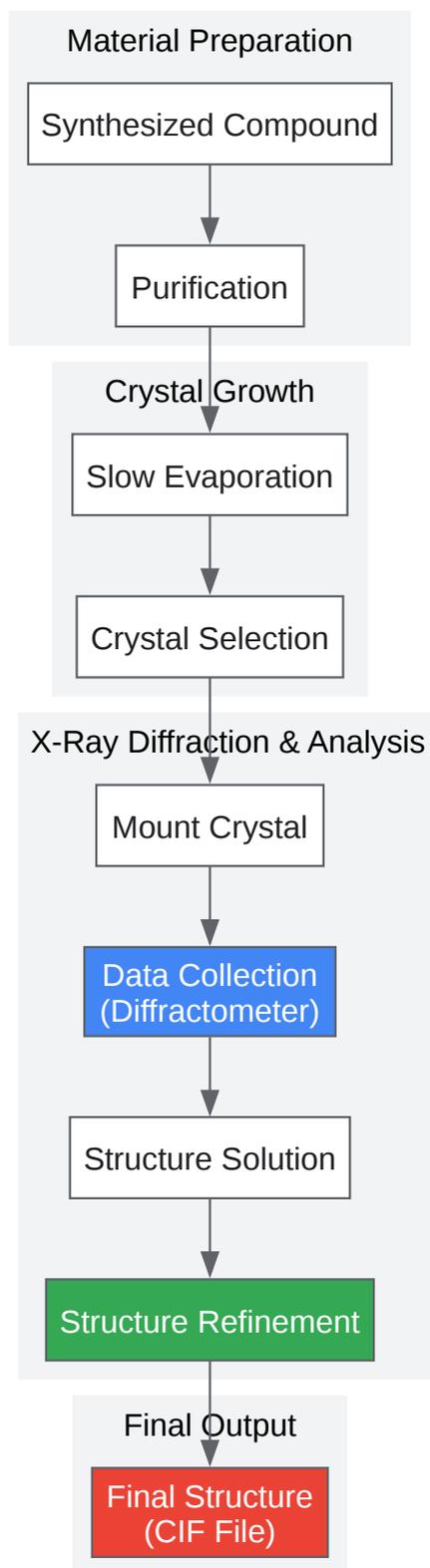
This process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

- Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often to ~100 K) to reduce thermal vibration of the atoms. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[2]
- Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots. These intensities are corrected for various experimental factors.
- Structure Solution: The corrected data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map reveals the positions of the atoms.
- Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.[4]

Visualizations

Workflow for Crystal Structure Determination

The following diagram illustrates the logical flow from a synthesized compound to a fully refined crystal structure.

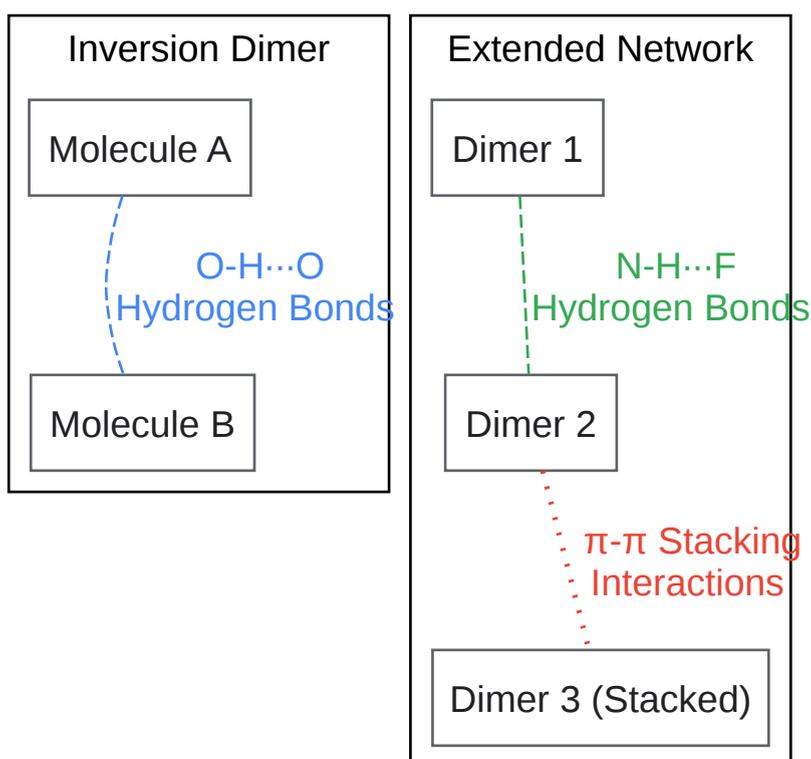


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Diagram 1: Generalized workflow for single-crystal X-ray analysis.

Intermolecular Interactions in 2-Amino-5-fluorobenzoic Acid

This diagram shows the key hydrogen bonding and stacking interactions that define the crystal packing of the analog compound.



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Diagram 2: Key intermolecular interactions in the crystal lattice.

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